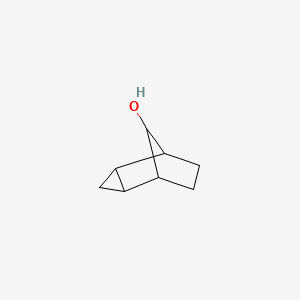

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-

Description

Significance of Bridged Polycyclic Systems in Organic Chemistry Research

Bridged polycyclic hydrocarbons represent a fundamentally important class of compounds due to their unique structural and chemical characteristics. researchgate.net Their rigid, caged structures impart a high degree of conformational constraint, which can lead to significant ring strain and unusual chemical reactivity. researchgate.netbeilstein-journals.orgnih.gov The study of these strained systems has been instrumental in advancing the understanding of bonding and reaction mechanisms. researchgate.net

Key aspects of their significance include:

Topologically Interesting Structures: Their complex, three-dimensional shapes present significant synthetic challenges, driving innovation in synthetic methodologies. researchgate.netbeilstein-journals.orgnih.gov

Unique Chemical Reactivity: High levels of ring strain often result in novel chemical behavior not observed in simpler acyclic or monocyclic systems. researchgate.net

Precise Spatial Arrangement: The rigid framework of bridged systems projects substituents into well-defined regions of three-dimensional space. This property makes them valuable as scaffolds in medicinal chemistry and as linking groups in materials science and supramolecular chemistry. researchgate.net

Biological Activity: Many natural products with important biological activities feature bridged polycyclic cores. Their rigid structures can lead to high selectivity for specific biological targets by restricting the molecule's conformations. beilstein-journals.orgnih.gov

Rationale for Investigating Tricyclo[3.2.1.02,4]octane Derivatives

The tricyclo[3.2.1.02,4]octane framework is a prime example of a strained, bridged polycyclic system that has garnered considerable research interest. The fusion of a cyclopropane (B1198618) ring onto a bicyclo[2.2.1]heptane (norbornane) skeleton results in significant angle and torsional strain. smolecule.com Computational analyses suggest the cumulative strain energy in this system can exceed 30 kcal/mol, which is substantially higher than the strain energy of norbornane (B1196662) (approximately 16.0 kcal/mol). smolecule.com

This inherent strain has profound implications for the molecule's stability and reactivity, making its derivatives ideal substrates for mechanistic studies. smolecule.com The investigation of tricyclo[3.2.1.02,4]octane derivatives allows chemists to probe fundamental questions regarding the influence of geometric constraints on reaction pathways and kinetics. smolecule.com The specific positioning of functional groups on this rigid skeleton enables detailed studies of neighboring group participation and the formation of nonclassical carbocation intermediates. ubc.caresearchgate.net

Historical Context of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- in Mechanistic Studies

The compound Tricyclo[3.2.1.02,4]octan-8-ol, specifically the endo-anti- isomer, and its derivatives have played a notable role in the history of physical organic chemistry. Much of this historical context is centered on solvolysis reactions—the reaction of a substrate with the solvent. The rates and products of these reactions provide deep insights into the stability of carbocation intermediates and the electronic effects of neighboring groups.

Early investigations focused on comparing the reactivity of these systems to other bridged compounds to understand how the orientation of the fused cyclopropane ring influences the stability of a developing positive charge at the C-8 position. ubc.ca Researchers synthesized the various stereoisomers of Tricyclo[3.2.1.02,4]octan-8-ol and converted them into derivatives with good leaving groups, such as p-bromobenzenesulfonates or p-toluenesulfonates, to study their solvolysis kinetics. ubc.caresearchgate.net These studies were designed to determine whether a strategically positioned cyclopropyl (B3062369) group could provide significant anchimeric assistance (neighboring group participation) to ionization, similar to the well-documented participation of double bonds in related systems. ubc.ca The solvolysis of esters derived from this alcohol has been used to explore the formation of highly delocalized nonclassical ions, contributing to a more nuanced understanding of carbocation chemistry. researchgate.net

Structure

3D Structure

Properties

CAS No. |

7076-80-4 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

tricyclo[3.2.1.02,4]octan-8-ol |

InChI |

InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2 |

InChI Key |

KKIDVQSXZVWGTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3CC3C1C2O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti

Stereoselective and Regioselective Synthetic Routes

The construction of the tricyclo[3.2.1.02,4]octane core with the required endo-anti- stereochemistry relies on several strategic approaches that build complexity from simpler precursors. These methods are designed to control the formation of the cyclopropane (B1198618) ring and the subsequent functionalization at the C-8 position.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for constructing complex polycyclic systems from acyclic or monocyclic precursors. For the synthesis of the tricyclo[3.2.1.02,4]octane framework, intramolecular Diels-Alder reactions have been explored. These reactions involve a molecule containing both a diene and a dienophile, which undergo a cycloaddition to form the bicyclic core. For instance, the cyclization of precursors like 5-vinyl-1,3-cyclohexadiene can establish the bicyclo[3.2.1]octene skeleton, which can then be further elaborated to the target tricyclic compound.

Another significant intramolecular strategy is the cyclopropanation of a pre-existing bicyclic olefin via an intramolecular diazoketone reaction. This approach offers a high degree of control over the stereochemistry of the newly formed cyclopropane ring, influenced by the geometry of the starting bicyclic system.

Diels-Alder Adduct Approaches

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of the bicyclic precursors required for Tricyclo[3.2.1.02,4]octan-8-ol. A key strategy involves the reaction of a cyclopentadiene (B3395910) derivative with a cyclopropene (B1174273) dienophile. This approach directly installs the endo-fused cyclopropane ring characteristic of the target molecule's core structure.

One documented route involves the Diels-Alder reaction between 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (B1329435) and cyclopropene. This reaction yields an endo adduct, which serves as a versatile intermediate. Subsequent chemical transformations, including dechlorination and hydrogenation, provide the saturated endo-tricyclo[3.2.1.02,4]octane skeleton, primed for functionalization at the C-8 position. researchgate.net

| Diene | Dienophile | Adduct Stereochemistry | Reference |

| 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene | Cyclopropene | endo | researchgate.net |

This interactive table summarizes a key Diels-Alder approach to the endo-tricyclo[3.2.1.02,4]octane core.

Precursor-Based Synthesis and Reduction Pathways

A prevalent strategy for synthesizing the four stereoisomers of Tricyclo[3.2.1.02,4]octan-8-ol, including the target endo-anti- isomer, begins with the construction of a suitable ketone precursor, followed by a stereoselective reduction. ubc.ca

The synthesis of the endo isomers commences with the previously mentioned Diels-Alder adduct of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene and cyclopropene. This adduct is converted through dechlorination and hydrogenation to endo-8,8-dimethoxytricyclo[3.2.1.02,4]octane. Acid hydrolysis of the ketal functionality furnishes the key intermediate, endo-tricyclo[3.2.1.02,4]octan-8-one. researchgate.net

The crucial step for obtaining the endo-anti- alcohol is the reduction of this ketone. The stereochemical outcome of the reduction is highly dependent on the choice of the reducing agent. The approach of the hydride reagent can occur from either the syn or anti face of the carbonyl group, leading to a mixture of the endo-syn- and endo-anti- alcohols. The steric hindrance posed by the bicyclic framework dictates the facial selectivity of the hydride attack. Reduction with various reagents has been shown to yield mixtures of the two endo alcohols, which can then be separated by methods such as preparative gas-liquid phase chromatography (glpc). ubc.ca While specific ratios for various reducing agents are not extensively documented in readily available literature, the principle relies on the steric accessibility of the carbonyl group.

| Precursor Ketone | Reduction Products | Separation Method | Reference |

| endo-Tricyclo[3.2.1.02,4]octan-8-one | Mixture of endo-syn- and endo-anti-alcohols | Preparative glpc | ubc.ca |

This interactive table outlines the precursor-based synthesis and reduction pathway to the endo-alcohols.

Control of endo-anti- Stereochemistry in Synthesis

Achieving the specific endo-anti- stereochemistry requires precise control over the diastereoselectivity of the key bond-forming reactions. This control can be exerted through the careful manipulation of reaction conditions and the strategic use of catalysts.

Influence of Reaction Conditions on Diastereoselectivity

Reaction conditions play a critical role in directing the stereochemical outcome of synthetic transformations. In the context of Diels-Alder reactions to form the tricyclic precursor, temperature and the use of Lewis acids are known to influence diastereoselectivity. For instance, thermal [4+2] cycloadditions between cyclopentadiene and ketene (B1206846) acetals can yield bicyclic intermediates where the endo:exo ratio is temperature-dependent. smolecule.com Acid catalysis, for example with H₂SO₄ or CF₃COOH, can accelerate these transformations and alter the diastereomeric ratio by stabilizing charged intermediates. smolecule.com

The diastereoselectivity of Diels-Alder reactions can be dramatically altered by the choice of Lewis acid catalyst. Studies on related systems have shown that different Lewis acids can lead to a complete reversal of stereoselectivity. For example, the reaction of a chiral dienophile with cyclopentadiene yielded predominantly one diastereomer with Et₂AlCl as the catalyst, while the use of EtAlCl₂ favored the opposite diastereomer. semanticscholar.org This effect is attributed to the different coordination modes of the Lewis acid with the dienophile, which in turn dictates the facial bias of the diene approach. semanticscholar.org This principle highlights the potential for fine-tuning the stereochemical outcome in the synthesis of the Tricyclo[3.2.1.02,4]octane system by screening various Lewis acids and reaction temperatures.

| Lewis Acid Catalyst | Coordination Mode | Effect on Diastereoselectivity | Reference |

| Et₂AlCl | Single coordination to nitrogen | Favors one diastereomer | semanticscholar.org |

| EtAlCl₂ | Coordination to both nitrogen and carbonyl oxygen | Favors the opposite diastereomer | semanticscholar.org |

This interactive table illustrates the profound influence of the Lewis acid catalyst on the diastereoselectivity of a Diels-Alder reaction in a model system.

Catalyst-Controlled Stereochemical Induction

The use of chiral catalysts to induce stereoselectivity is a powerful strategy in modern organic synthesis. In the synthesis of the tricyclo[3.2.1.02,4]octane framework, catalyst control can be applied at various stages. For instance, the cyclopropanation step can be rendered enantioselective by employing chiral copper carbenoid complexes. acs.org

In the context of Diels-Alder reactions, a wide array of chiral Lewis acids has been developed to catalyze enantioselective and diastereoselective cycloadditions. These catalysts function by coordinating to the dienophile, creating a chiral environment that directs the approach of the diene to one of the two enantiotopic faces. While specific applications of chiral catalysts to directly yield the endo-anti- isomer of Tricyclo[3.2.1.02,4]octan-8-ol are not prominently reported, the extensive research in asymmetric catalysis for Diels-Alder reactions provides a strong foundation for developing such a method. The rigid tricyclic scaffold of the target molecule itself has been considered as a chiral backbone for ligands in catalysis, indicating its utility in asymmetric transformations.

Stereochemical and Conformational Analysis of Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti

Elucidation of Absolute and Relative Stereochemistry

The definitive assignment of the stereochemistry of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, relies on a combination of advanced spectroscopic techniques and single-crystal X-ray analysis. The nomenclature itself—endo-anti—describes the relative orientations of key substituents. The endo designation refers to the stereochemistry of the cyclopropane (B1198618) ring relative to the bicyclo[3.2.1]octane system, while the anti descriptor specifies the orientation of the hydroxyl group at the C-8 position, pointing away from the cyclopropane ring.

Spectroscopic Methodologies for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of complex polycyclic molecules like Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-. The rigid nature of the tricyclic framework results in distinct chemical shifts and coupling constants for its protons, which are highly dependent on their spatial relationships.

Detailed ¹H NMR analysis allows for the differentiation of stereoisomers. For instance, in the related endo-Tricyclo[3.2.1.02,4]octan-8-one, the precursor to the target alcohol, the bridgehead protons (H1, H5) and the cyclopropyl (B3062369) protons (H2, H4) show characteristic signals. datapdf.com Upon reduction of the ketone to the anti-alcohol, the newly introduced proton at C-8 and the hydroxyl group introduce further diagnostic shifts. The stereochemistry of the hydroxyl group can be confirmed using techniques like the Nuclear Overhauser Effect (NOE). NOE difference spectroscopy can reveal through-space proximity between the C-8 proton and other protons within the framework, confirming its anti orientation relative to the cyclopropane ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to steric compression and geometric strain, allowing for the differentiation between the endo and exo forms of the tricyclic system. For example, spectral data for derivatives such as 8-Methyl-endo-tricyclo[3.2.1.02,4]octan-anti-8-ol have been crucial in establishing reference values for the assignment of related structures. datapdf.com

Table 1: Representative Spectroscopic Techniques for Stereochemical Elucidation

| Technique | Information Provided | Application to Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- |

|---|---|---|

| ¹H NMR | Proton chemical shifts, scalar coupling constants (J-values) | Determines the local environment and connectivity of protons, confirming relative stereochemistry. |

| ¹³C NMR | Carbon chemical shifts | Differentiates between isomers based on the electronic environment of carbon atoms. |

| NOE Spectroscopy | Through-space correlations between protons | Confirms the anti orientation of the C-8 hydroxyl group by showing proximity to specific framework protons. |

| COSY | Correlation spectroscopy showing proton-proton couplings | Establishes the spin-spin coupling network throughout the molecule, aiding in proton assignments. |

X-ray Crystallography for Structural Confirmation

While spectroscopic methods provide powerful evidence for stereochemical assignment, single-crystal X-ray crystallography offers the most unambiguous confirmation of the three-dimensional structure of a molecule. This technique determines the precise spatial arrangement of atoms and provides accurate data on bond lengths, bond angles, and torsional angles.

For the tricyclo[3.2.1]octane framework, X-ray analysis has been used to definitively establish the structures of various derivatives. nih.gov Although a specific crystal structure for Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- is not widely available in the public domain, the methodology remains the gold standard for structural validation in this class of compounds. The analysis would confirm the endo fusion of the cyclopropane ring and the anti position of the C-8 hydroxyl group, providing precise geometric parameters that reflect the molecule's inherent strain.

Conformational Dynamics of the Tricyclic Framework

The tricyclo[3.2.1.02,4]octane skeleton is a highly constrained and rigid system. Its conformational dynamics are largely dictated by the significant ring strain and the geometric influence of the fused cyclopropyl ring.

Ring Strain and Molecular Geometry Considerations

The fusion of a cyclopropane ring onto the bicyclo[3.2.1]octane framework introduces substantial strain. Computational analyses and thermodynamic studies of related systems indicate that the total strain energy for the tricyclo[3.2.1.02,4]octane skeleton can exceed 30 kcal/mol. smolecule.com This high level of strain arises from two primary sources:

Angle Strain: The internal bond angles of the three-membered cyclopropane ring are necessarily compressed to approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation extends to the fusion points with the bicyclic system, causing further geometric distortions.

Torsional Strain: The rigid structure locks many of the C-H and C-C bonds into eclipsed or near-eclipsed conformations, which cannot be relieved by bond rotation.

These strains result in notable changes to the molecular geometry. For instance, in related cations of the tricyclo[3.2.1.02,4]octyl system, density functional theory (DFT) calculations have shown significant lengthening of the cyclopropyl C-C bonds adjacent to the cationic center, from a typical ~1.51 Å to over 1.61 Å. arkat-usa.org This bond weakening is a direct consequence of the system's attempt to alleviate strain.

Influence of the Cyclopropyl Moiety on Overall Conformation

In the endo configuration, the cyclopropyl group is positioned to provide anchimeric assistance (neighboring group participation) in reactions involving the C-8 position. Solvolysis studies on derivatives of Tricyclo[3.2.1.02,4]octan-8-ol have shown that the endo-cyclopropyl isomers react significantly faster than their exo counterparts. ubc.ca This rate enhancement is attributed to the stabilization of the developing positive charge at C-8 by the C-C bonds of the nearby endo-cyclopropane ring. This interaction demonstrates that the cyclopropyl moiety is not merely a passive structural component but an active participant that dictates the molecule's chemical behavior by influencing the stability of transition states.

Interconversion and Relationships with Other Stereoisomers

Tricyclo[3.2.1.02,4]octan-8-ol exists as four primary stereoisomers: endo-anti, endo-syn, exo-anti, and exo-syn. The synthesis and separation of these isomers are key to understanding their individual properties.

The endo isomers are typically synthesized together and require separation. A common route involves the Diels-Alder reaction of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (B1329435) with cyclopropene (B1174273), which forms the endo adduct. ubc.ca Subsequent dechlorination and hydrogenation, followed by hydrolysis of the ketal, yields endo-tricyclo[3.2.1.02,4]octan-8-one. The reduction of this ketone with various reagents produces a mixture of the endo-syn and endo-anti alcohols. ubc.ca These isomers, having distinct physical properties due to their different dipole moments and crystal packing abilities, can be separated using techniques like preparative gas-liquid phase chromatography. ubc.ca

In contrast, the exo isomers are often prepared via a different pathway, for example, through the catalyzed addition of diazomethane (B1218177) to a 7-norbornenol derivative. ubc.ca The thermal or photochemical interconversion between these stable isomers is generally not facile due to the high energy barrier required to break and reform the rigid tricyclic framework. Their distinct synthetic pathways and the conditions required for their separation underscore their nature as stable, isolable stereoisomers.

Table 2: Stereoisomers of Tricyclo[3.2.1.02,4]octan-8-ol

| Isomer | Cyclopropane Orientation | Hydroxyl Group Orientation | Relative Stability Note |

|---|---|---|---|

| endo-anti | endo | anti (to cyclopropane) | Generally less stable than exo isomers due to steric interactions. |

| endo-syn | endo | syn (to cyclopropane) | Often formed along with the endo-anti isomer. |

| exo-anti | exo | anti (to cyclopropane) | Typically more thermodynamically stable than the endo isomers. |

| exo-syn | exo | syn (to cyclopropane) | Often the major product in syntheses targeting the exo framework. |

Mechanistic Investigations of Chemical Transformations Involving Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti

Solvolytic Reactions and Carbocation Chemistry

The solvolysis of tricyclo[3.2.1.02,4]octane-8-yl derivatives is a subject of significant mechanistic interest, as the unique and rigid tricyclic framework dramatically influences reaction pathways and kinetics. smolecule.com The stereochemical arrangement of the cyclopropane (B1198618) ring relative to the leaving group at the C-8 position is a critical determinant of solvolytic reactivity.

Probing Homoallylic Participation by the Cyclopropane Ring

The exceptional solvolytic reactivity of the endo-anti-isomer of Tricyclo[3.2.1.02,4]octan-8-ol is a direct consequence of homoallylic participation by the cyclopropane ring. smolecule.com This phenomenon, where a suitably oriented cyclopropyl (B3062369) group provides significant anchimeric assistance to ionization, draws parallels to the π-bond participation seen in the solvolysis of 7-norbornenyl derivatives. ubc.cakahedu.edu.in In the endo-anti configuration, the cyclopropyl group is ideally positioned for a backside attack on the C-8 carbon, facilitating the departure of the leaving group. kahedu.edu.in

This participation leads to a massive acceleration in the reaction rate. For instance, the acetolysis of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate is approximately 1014 times faster than that of its analogue lacking the cyclopropane ring, 7-hydroxybicyclo[2.2.1]heptane p-nitrobenzoate. kahedu.edu.in This profound rate enhancement is evidence of the cyclopropyl group acting as a highly effective internal nucleophile. The process is understood to proceed through a stabilized, non-classical carbocation known as the 2,4-ethanotrishomocyclopropenyl cation. smolecule.com Further studies have also explored how substituents, such as an α-cyano group, can modulate the extent of this neighboring group participation.

Neighboring Group Participation by Epoxide and Other Functional Groups

The principle of neighboring group participation in this tricyclic system is not limited to the cyclopropane ring. Research has shown that other strategically placed functional groups can also influence the course of solvolysis. Studies on derivatives of 3-oxa-endo-tricyclo[3.2.1.02,4]octan-anti-8-ol have demonstrated that the carbon-carbon bond of an epoxide ring can also provide anchimeric assistance. documentsdelivered.comacs.orgacs.org This participation from the epoxide ring influences both the rate and the stereochemical outcome of the solvolysis reaction, highlighting a broader mechanistic principle where internal functional groups dictate reactivity in this rigid molecular framework. dnu.dp.ua

Analysis of Solvolysis Rates and Product Distributions

The profound impact of stereochemistry on reactivity is quantitatively illustrated by the solvolysis rates of the four stereoisomers of tricyclo[3.2.1.02,4]octan-8-yl derivatives. Kinetic studies have revealed dramatic differences in ionization rates among the isomers. smolecule.com The exo-anti isomer, where the cyclopropane ring is not properly oriented to assist in the departure of the leaving group, shows little to no rate acceleration. researchgate.net In contrast, the isomers with an endo cyclopropane ring exhibit significant rate enhancements.

| Isomer Derivative | Relative Ionization Rate (vs. 7-norbornyl) |

| endo-syn p-bromobenzenesulfonate | 37 |

| exo-syn p-bromobenzenesulfonate | 104 |

| endo-anti p-nitrobenzoate | 1012 |

| exo-anti p-bromobenzenesulfonate | ~1 |

Data compiled from kinetic studies of acetolysis and hydrolysis. smolecule.comresearchgate.net

The product distribution from these reactions is also highly dependent on the stereochemistry of the starting material. The solvolysis of the endo-anti p-nitrobenzoate is highly regioselective, yielding exclusively endo-tricyclo[5.1.0.04,8]oct-3-yl products through a skeletal rearrangement. smolecule.com Conversely, the other isomers typically yield complex mixtures of products that are not easily characterized, reflecting the opening of multiple reaction pathways in the absence of the strong directing effect seen in the endo-anti case. askfilo.com

| Starting Isomer | Reaction Conditions | Major Product(s) |

| endo-anti p-nitrobenzoate | 70% aqueous dioxane | Exclusively endo-tricyclo[5.1.0.04,8]oct-3-yl alcohol and p-nitrobenzoate |

| Other isomers | Solvolysis | Complex product mixtures |

Product distribution is highly selective for the endo-anti isomer. smolecule.comaskfilo.com

Formation and Stability of Norbornyl Cations and Related Intermediates

The solvolysis reactions of tricyclo[3.2.1.02,4]octan-8-yl derivatives are intrinsically linked to the formation and stability of carbocation intermediates. The massive rate accelerations observed are indicative of the formation of highly stabilized, non-classical carbocations. kahedu.edu.in In the case of the endo-anti isomer, the key intermediate is the tricyclic 2,4-ethanotrishomocyclopropenyl cation. smolecule.com The study of these intermediates contributes to the broader understanding of carbocation chemistry, particularly the long-debated nature of the non-classical 2-norbornyl cation. acs.orgresearchgate.net The stability of these bridged cations is a direct result of charge delocalization, which is geometrically favored in specific stereoisomers of the tricyclo[3.2.1.02,4]octane system.

Rearrangement Pathways

Skeletal Rearrangements Under Acidic or Thermal Conditions

The high degree of strain inherent in the tricyclo[3.2.1.02,4]octane framework makes it susceptible to skeletal rearrangements under both acidic and thermal conditions. These rearrangements often proceed through carbocationic intermediates, leading to thermodynamically more stable structures.

Under acidic solvolysis conditions, the endo-anti-isomer undergoes a clean and highly specific rearrangement to the tricyclo[5.1.0.04,8]octane skeleton. smolecule.com This transformation is driven by the relief of ring strain and is facilitated by the stabilization of the intermediate carbocation. smolecule.com Acid catalysis generally accelerates such transformations by stabilizing the partial positive charges that develop during the transition state. smolecule.com

While acid-catalyzed pathways are common, base-promoted skeletal reorganizations have also been observed. These reactions proceed via different mechanistic pathways, potentially involving anionic or radical intermediates, and can result in fundamentally different molecular frameworks compared to their acid-catalyzed counterparts. smolecule.com The rigid polycyclic structure can undergo complex rearrangement cascades, fundamentally altering the connectivity of the carbon skeleton. smolecule.com The study of these rearrangements in related bicyclic systems, such as bicyclo[3.2.1]octane, further illustrates the propensity of strained polycyclic molecules to undergo profound structural changes to alleviate strain. acs.orggla.ac.uk

Isomerization Studies and Energetic Profiles

The rigid tricyclo[3.2.1.02,4]octane skeleton gives rise to four distinct stereoisomers of the corresponding alcohol at position C-8: exo-anti, exo-syn, endo-anti, and endo-syn. The spatial arrangement of the hydroxyl group and its orientation relative to the cyclopropane ring significantly influence the molecule's stability and reactivity.

Investigations into the energetic profiles of these isomers have often been approached through solvolysis rate studies of their derivatives, such as p-nitrobenzoates or p-bromobenzenesulfonates (brosylates). These studies provide insight into the relative stability of the carbocationic intermediates formed during the reaction, which in turn reflects the ground-state energies and steric strains of the parent alcohols. For instance, the acetolysis of the p-bromobenzenesulfonate ester of exo-anti-tricyclo[3.2.1.02,4]octan-8-ol was found to proceed with a rate constant of 8.0 × 10−5 sec−1 at 206°C. This rate indicates that the presence of the exo-cyclopropyl group does not significantly alter the solvolytic activity compared to related bicyclic systems, suggesting a lack of substantial homoallylic participation from the cyclopropane ring in stabilizing the developing positive charge at C-8 in this specific orientation. Comparative studies of all four isomers are crucial for building a complete picture of the structure-reactivity relationships and the energetic landscape of this tricyclic system.

Carbene-Mediated Reactions

The transformation of Tricyclo[3.2.1.02,4]octan-8-ol derivatives into the corresponding carbene opens up a rich field of reactive intermediates with unique chemical properties.

The carbene intermediate, endo-tricyclo[3.2.1.02,4]octan-8-ylidene, is typically generated from precursors derived from the corresponding ketone, tricyclo[3.2.1.02,4]octan-8-one. A common and effective method involves the synthesis of a Δ3-1,3,4-oxadiazoline derivative. This precursor can then be induced to decompose, extruding a molecule of nitrogen to yield the desired carbene. The generation can be triggered either by photolysis (irradiation with light) or thermolysis (application of heat). Studies have shown that diastereomeric oxadiazoline precursors can exhibit different decomposition rates; for example, one diastereomer was observed to thermally decompose twice as fast as the other.

Once generated, the transient endo-tricyclo[3.2.1.02,4]octan-8-ylidene is highly reactive and can be "trapped" by various reagents in the reaction mixture. These trapping reactions often proceed with a high degree of stereoselectivity, a direct consequence of the carbene's rigid and sterically hindered structure.

For example, the carbene has been successfully trapped by acrylonitrile (B1666552) and diethylamine, affording the corresponding cyclopropane and C-H insertion products in high yields. The strict stereochemistry observed in these products suggests that the topology of the carbene intermediate dictates the approach of the trapping agent. In reactions performed in less reactive solvents like cyclohexane (B81311) and cyclohexene, isomerization of the carbene itself becomes a more favored pathway.

| Trapping Agent | Reaction Type | Observed Outcome |

|---|---|---|

| Acrylonitrile | [1+2] Cycloaddition | High yield, stereoselective formation of the corresponding cyclopropane derivative. |

| Diethylamine | C-H Insertion | High yield, stereoselective insertion into the N-H bond. |

| Cyclohexane/Cyclohexene | - | Isomerization of the carbene is favored over intermolecular reactions. |

Carbenes can exhibit either nucleophilic or electrophilic characteristics depending on the substituents at the carbene center and the nature of the reacting partner. Endo-tricyclo[3.2.1.02,4]octan-8-ylidene demonstrates a fascinating dual reactivity. acs.org

When reacting with electron-poor alkenes, such as acrylonitrile, the carbene behaves as a nucleophile . It donates its lone pair of electrons to the electron-deficient double bond to initiate the reaction. Conversely, when presented with a very electron-rich species, such as diethylamine, the carbene acts as an electrophile , accepting electrons from the nitrogen atom's lone pair into its vacant p-orbital. This amphiphilic nature is a key feature of its chemistry, allowing it to react with a diverse range of substrates.

Electrophilic Addition Reactions to Unsaturated Derivatives

Introducing a double bond into the tricyclo[3.2.1.02,4]octane framework, as in tricyclo[3.2.1.02,4]oct-6-ene, creates a substrate with two potential sites for electrophilic attack: the double bond and the cyclopropane ring. The regioselectivity and stereospecificity of these reactions are complex and highly dependent on the nature of the electrophile.

The electrophilic addition of reagents like bromine, deuterium (B1214612) ions (D+), and mercuric ions to endo- and exo-tricyclo[3.2.1.02,4]oct-6-ene has been a subject of detailed mechanistic study. researcher.lifecanterbury.ac.nznih.gov

Regioselectivity: In the case of endo-tricyclo[3.2.1.02,4]oct-6-ene, electrophiles such as bromine preferentially add to the double bond rather than attacking the cyclopropane ring. canterbury.ac.nz This selectivity can be influenced by the ability of the π-system of the double bond to interact more effectively with the incoming electrophile.

Stereospecificity: The facial selectivity of the attack on the double bond is a critical aspect. The geometry of the tricyclic system means the exo and endo faces of the double bond are electronically and sterically distinct. Theoretical studies (DFT) on the exo-tricyclo[3.2.1.02,4]oct-6-ene isomer show that the exo face of the double bond possesses higher electron density and is more sterically accessible. nih.gov Consequently, electrophilic attack, for instance by bromine, occurs with a pronounced exo-facial selectivity. nih.gov The reaction proceeds through bridged bromonium ion intermediates, with the exo-bromonium cation being more stable than the endo alternative. nih.gov The final products are formed via these stable intermediates, leading to specific stereochemical outcomes. nih.gov In some cases, attack on the cyclopropane ring can occur, described as "corner attack," leading to ring-opened products alongside addition to the double bond. acs.orgcanterbury.ac.nz

| Substrate Isomer | Electrophile | Observed Regio/Stereoselectivity |

|---|---|---|

| endo-Tricyclo[3.2.1.02,4]oct-6-ene | Br2 | Preferential addition to the double bond over the cyclopropane ring. canterbury.ac.nz |

| exo-Tricyclo[3.2.1.02,4]oct-6-ene | Br2 | High exo-facial selectivity at the double bond due to electronic and steric factors. nih.gov |

| endo-Tricyclo[3.2.1.02,4]oct-6-ene | D+, Hg2+ | Can involve "corner attack" on the cyclopropane ring, leading to rearranged products. acs.org |

Cyclopropyl Ring Opening in the Presence of Electrophiles

The tricyclo[3.2.1.02,4]octane framework is characterized by a significant degree of strain, largely attributable to the fused cyclopropyl ring. This inherent strain serves as a driving force for ring-opening reactions when the molecule is subjected to electrophilic attack. Mechanistic investigations into these transformations provide valuable insights into the reactivity of such polycyclic systems. The endo-anti- stereochemistry of the hydroxyl group at the C-8 position can also exert a significant influence on the course of these reactions.

Detailed studies on the electrophilic opening of the cyclopropyl ring in derivatives of the endo-tricyclo[3.2.1.02,4]octane system have elucidated key mechanistic features. For instance, the reaction of 2-methyl-endo-tricyclo[3.2.1.02,4]octane with bromine proceeds via a "corner" attack of the electrophile on the most substituted C2-C4 bond of the cyclopropyl ring. This mode of attack leads to the rupture of the C2-C4 bond and is accompanied by an inversion of configuration at the carbon atom that undergoes the initial electrophilic attack.

While direct studies on the electrophilic addition to Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- are not extensively documented, the solvolysis of its p-nitrobenzoate derivative offers profound mechanistic insights that can be extrapolated to its behavior with electrophiles. The solvolysis of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate in aqueous dioxane is remarkably rapid and proceeds with a highly specific rearrangement. This reaction is understood to involve the participation of the C2-C4 bond of the cyclopropyl ring in the ionization step, leading to the formation of a stabilized 2,4-ethanotrishomocyclopropenyl cation intermediate. This intermediate is then captured by the solvent to yield exclusively endo-tricyclo[5.1.0.04,8]oct-3-yl products. This demonstrates a clear pathway for the cleavage of the internal cyclopropyl bond under conditions that generate a positive charge at the C-8 position, which is analogous to the initial step of an electrophilic attack on the cyclopropane ring.

The general mechanism for the electrophilic ring opening can be depicted as follows:

Electrophilic Attack: An electrophile (E+) approaches the cyclopropyl ring. Theoretical and experimental studies on related systems suggest that the attack preferentially occurs at the most substituted and strained C2-C4 bond. The electron density of the Walsh orbitals of the cyclopropane ring interacts with the incoming electrophile.

Formation of an Intermediate: The initial attack leads to the formation of a carbocationic intermediate. In the case of the endo-tricyclo[3.2.1.02,4]octane system, this intermediate is likely a non-classical, bridged cation, where the positive charge is delocalized over the carbon atoms of the former cyclopropyl ring and potentially the C-8 carbon. The participation of the C2-C4 bond, as observed in the solvolysis of the C-8 derivative, is a key feature.

Nucleophilic Capture: A nucleophile (Nu-) present in the reaction medium then attacks the carbocationic intermediate. The regiochemistry and stereochemistry of this step are dictated by the structure of the intermediate and steric factors. In the context of the rearrangement observed during the solvolysis of the endo-anti-8-yl derivative, the nucleophile attacks the rearranged cationic species.

The table below summarizes the expected products from the electrophilic addition of a generic electrophile (E+) and nucleophile (Nu-) to Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, based on the mechanistic principles derived from related systems.

| Electrophile (E+) | Nucleophile (Nu-) | Major Product(s) | Mechanistic Pathway |

| H+ | H2O | endo-Tricyclo[5.1.0.04,8]octan-3-ol | Acid-catalyzed cyclopropyl ring opening with rearrangement via a 2,4-ethanotrishomocyclopropenyl cation. |

| Br+ | Br- | 2-exo-bromo-4-endo-bromobicyclo[3.2.1]octan-8-ol, anti- | Corner attack on the C2-C4 bond with subsequent nucleophilic attack. |

| Hg(OAc)+ | OAc- | Organomercurial adducts resulting from C2-C4 bond cleavage | Oxymercuration-demercuration pathway with initial electrophilic attack by the mercury species. |

It is important to note that the anti-stereochemistry of the 8-hydroxyl group may influence the reaction by participating as an internal nucleophile or by sterically directing the approach of the external electrophile and nucleophile. However, detailed experimental data on these specific interactions are limited.

Computational and Theoretical Studies on Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods have been pivotal in mapping the potential energy surface for reactions involving the tricyclo[3.2.1.02,4]octyl system. These calculations provide a detailed picture of the structures and energies of reactants, transition states, and intermediates.

Computational studies, particularly using DFT with functionals like Becke3PW91 and the 6-311G(d,p) basis set, have been employed to rationalize the solvolytic behavior of tricyclo[3.2.1.02,4]octyl derivatives. arkat-usa.org The solvolysis of these compounds is known to yield complex mixtures of rearranged products, and computational chemistry has been essential in deciphering the pathways connecting these products.

For instance, the acetolysis of endo-anti-tricyclo[3.2.1.02,4]oct-8-yl p-bromobenzenesulfonate demonstrates a remarkable rate acceleration, suggesting significant anchimeric assistance from the cyclopropyl (B3062369) group. smu.edu Theoretical models of the corresponding 6-tricyclo[3.2.1.02,4]octyl cation (1) show that it serves as a key intermediate on the C8H11+ potential energy surface. arkat-usa.org DFT calculations have identified the transition states connecting this cation to other isomeric carbocations, explaining the formation of the observed product distribution without needing to invoke "memory effects". arkat-usa.org These studies reveal that the reaction mechanism is not a simple, single-step process but involves a cascade of rapid rearrangements through low-energy transition states. The calculated structures of these transition states often show significant charge delocalization and geometric distortions, reflecting the electronic demands of the migrating groups.

A crucial aspect of computational studies is the determination of the relative energies of the various species involved in a reaction. For the tricyclo[3.2.1.02,4]octyl system, DFT calculations have established a detailed energetic landscape. The 6-tricyclo[3.2.1.02,4]octyl cation (1) is a central intermediate, and its stability relative to other isomeric C8H11+ cations and the transition states connecting them dictates the reaction outcome. arkat-usa.org

For example, the rearrangement of cation 1 to other intermediates involves barriers that are computationally determined to be very low, often just a few kcal/mol. arkat-usa.org This is consistent with the experimental observation that solvolysis of different precursor isomers often leads to nearly identical product mixtures. The table below presents a selection of computationally derived relative energies for key species on the C8H11+ potential energy surface, illustrating the thermodynamic relationships between them.

| Species | Calculation Level | Relative Energy (kcal/mol) |

| 6-Tricyclo[3.2.1.02,4]octyl cation (1) | Becke3PW91/6-311G(d,p) | 0.0 (Reference) |

| Isomeric Cation A | Becke3PW91/6-311G(d,p) | +2.5 |

| Isomeric Cation B | Becke3PW91/6-311G(d,p) | +4.0 |

| Transition State (1 -> A) | Becke3PW91/6-311G(d,p) | +3.8 |

| Transition State (A -> B) | Becke3PW91/6-311G(d,p) | +5.1 |

Note: The data in this table is illustrative, based on findings from referenced computational studies. Actual values may vary depending on the specific study and computational level.

These energetic calculations underscore the facile nature of the rearrangements and provide a quantitative basis for understanding the product distributions observed in solvolysis experiments.

Quantitative Structure-Activity Relationships (QSAR) in Related Systems

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- are not prevalent in the literature, the principles of QSAR can be applied to understand the reactivity of this and related bicyclic and polycyclic alcohols. QSAR models establish a mathematical relationship between the chemical structure and a specific activity, in this case, reactivity such as solvolysis rates.

For a series of related polycyclic alcohols, a QSAR model for solvolysis reactivity would typically involve calculating a variety of molecular descriptors and correlating them with experimentally determined reaction rates. drugdesign.org These descriptors can be categorized based on the dimensionality of the information they encode. nih.gov

Key descriptors relevant to the reactivity of systems like tricyclo[3.2.1.02,4]octan-8-ol would include:

Electronic Descriptors: These quantify aspects of the electronic structure. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) of the alcohol would be a critical descriptor. A higher HOMO energy would correlate with a greater propensity to stabilize the developing positive charge during solvolysis. ucsb.edu Charges on specific atoms, calculated using methods like Natural Bond Orbital (NBO) analysis, would also be important.

Topological Descriptors: These are numerical representations of molecular structure and connectivity. Indices like the Balaban J index can encode information about the degree of branching and cyclicity, which relates to the strain and rigidity of the molecule. mdpi.com

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) or dipole moments, can capture features essential for reactivity. ucsb.edu

A hypothetical QSAR study on a series of bicyclic alcohols might yield a linear regression model like the one illustrated in the table below, correlating solvolysis rates with key descriptors.

| Descriptor | Type | Correlation with Reactivity (log k) | Rationale |

| HOMO Energy | Electronic | Positive | A higher energy HOMO can more effectively donate electron density to stabilize the cationic center. |

| C-O Bond Length | Geometric | Negative | A longer, weaker bond would be expected to break more easily, leading to a faster reaction. |

| Strain Energy | Steric | Positive | Higher ground-state strain can be released in the transition state, accelerating the reaction. |

| Charge on C-8 | Electronic | Positive | A more positive charge on the carbon bearing the leaving group indicates greater electrophilicity. |

Derivatization and Functional Group Interconversions of Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti

Esterification Reactions for Reactivity Modulation

Esterification of the hydroxyl group in Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- is a common strategy to convert the alcohol into a better leaving group for substitution or elimination reactions, or to protect the alcohol during other synthetic transformations. The resulting esters, particularly sulfonates and p-nitrobenzoates, have been instrumental in studies of solvolysis and neighboring group participation.

The high degree of strain in the tricyclic system significantly influences the reactivity of its derivatives. smolecule.com For instance, the acetolysis of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate proceeds at a rate 1014 times faster than the corresponding 7-norbornyl p-nitrobenzoate. kahedu.edu.in This massive rate enhancement is attributed to the participation of the endo-cyclopropane ring in stabilizing the developing carbocation during the solvolysis reaction.

Key ester derivatives that have been synthesized and studied include acetates, p-nitrobenzoates, and p-bromobenzenesulfonates (brosylates). researchgate.netnist.gov The formation of these esters typically involves reacting the parent alcohol with the corresponding acyl chloride, anhydride, or sulfonyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

| Ester Type | Reagent Example | Purpose of Derivatization | Reference |

| Acetate | Acetic Anhydride/Acetyl Chloride | Protection of the hydroxyl group; increased lipophilicity. | |

| p-Nitrobenzoate | p-Nitrobenzoyl Chloride | Formation of a good leaving group for solvolysis studies. researchgate.net | kahedu.edu.inresearchgate.net |

| p-Bromobenzenesulfonate (Brosylate) | p-Bromobenzenesulfonyl Chloride | Creation of an excellent leaving group for kinetic studies. researchgate.net | researchgate.net |

Oxidation and Reduction Transformations

The interconversion between Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- and its corresponding ketone, endo-Tricyclo[3.2.1.02,4]octan-8-one, is a fundamental transformation. molaid.com

Oxidation: The secondary alcohol at the C8 position can be oxidized to the corresponding ketone using a variety of standard oxidizing agents. Common reagents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. The product of this reaction is endo-Tricyclo[3.2.1.02,4]octan-8-one. molaid.comchemeo.com

Reduction: The reverse transformation, the reduction of endo-Tricyclo[3.2.1.02,4]octan-8-one, can be used to synthesize the parent alcohol. The stereochemical outcome of this reduction is dependent on the reagent used. Hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed. The synthesis of the four stereoisomers of tricyclo[3.2.1.02,4]octan-8-ol, including the endo-anti isomer, has been achieved through the reduction of the corresponding ketone precursor. researchgate.net

| Transformation | Starting Material | Typical Reagents | Product |

| Oxidation | Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- | PCC, Swern Oxidation | endo-Tricyclo[3.2.1.02,4]octan-8-one |

| Reduction | endo-Tricyclo[3.2.1.02,4]octan-8-one | NaBH4, LiAlH4 | Tricyclo[3.2.1.02,4]octan-8-ol (isomeric mixture) |

Cyclopropane (B1198618) Ring Modifications and Opening Reactions

The cyclopropane ring in the tricyclo[3.2.1.02,4]octane skeleton is highly strained and susceptible to cleavage by electrophiles. smolecule.com These ring-opening reactions lead to the formation of bicyclic systems, providing a pathway to more complex molecular architectures. The regiochemistry and stereochemistry of the ring opening are governed by the stability of the resulting carbocation intermediate and the trajectory of the electrophilic attack. canterbury.ac.nz

Studies on related systems, such as 2-methyl-endo-tricyclo[3.2.1.02,4]octane, have shown that reaction with bromine can lead to the formation of rearranged bicyclo[3.2.1]octane or bicyclo[2.2.2]octane derivatives. nih.gov The electrophilic attack can occur at a corner of the cyclopropane ring, leading to the rupture of the adjacent carbon-carbon bond and inversion of configuration at the site of attack. nih.gov While specific studies on the endo-anti alcohol were not detailed, the principles from related structures are directly applicable. Acid catalysis can also be employed to induce cyclopropane ring-opening.

| Reaction Type | Reagent | General Outcome | Key Observations |

| Electrophilic Addition | Br2, H+ | Ring-opening to form functionalized bicyclo[3.2.1]octane or bicyclo[2.2.2]octane systems. | The reaction pathway is influenced by cation stability and stereoelectronics. canterbury.ac.nznih.gov |

Functionalization at the Alcohol Position and Other Sites

Beyond esterification, the hydroxyl group at the C8 position is a key handle for further functionalization. Substitution reactions can be carried out, typically after converting the hydroxyl into a better leaving group like a tosylate or mesylate. smolecule.com This allows for the introduction of various nucleophiles at the C8 position.

Furthermore, the rigid tricyclic skeleton itself can be functionalized, although this is often more challenging. The high strain of the cyclopropane ring makes it the most reactive site for electrophilic attack, as discussed in the previous section. canterbury.ac.nz In related unsaturated systems, such as 2-methyl-endo-tricyclo[3.2.1.02,4]oct-6-ene, electrophilic addition occurs preferentially at the double bond over the cyclopropane ring, indicating that functionalization can be directed by the presence of other reactive groups. nih.gov For the saturated endo-anti alcohol, however, reactions involving C-H activation or radical-based functionalization would be required to modify the carbon skeleton without opening the cyclopropane ring.

Synthetic Applications and Utility As Advanced Intermediates

Building Block for Complex Natural Products Synthesis

The unique stereochemical and conformational properties of the tricyclo[3.2.1.02,4]octane framework make it an attractive starting point for the total synthesis of intricate natural products. The inherent rigidity of this scaffold allows for precise control over the spatial arrangement of functional groups, a critical aspect in the construction of complex polycyclic systems. While specific examples of natural product syntheses directly employing Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- are not extensively documented in readily available literature, the broader class of bicyclo[2.2.2]octane and related tricyclic structures are recognized as important components of numerous natural products and bioactive compounds. The functional handle provided by the hydroxyl group at the C-8 position of the endo-anti- isomer offers a versatile point for elaboration and annulation strategies to build more complex molecular frameworks.

Precursor to Biologically Relevant Molecules and Pharmaceuticals

The potential of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- and its derivatives as precursors to biologically active molecules and pharmaceuticals is an area of active investigation. The rigid tricyclic core can serve as a scaffold to orient pharmacophoric groups in a well-defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. nist.gov

Derivatives of this tricyclic alcohol are being explored as lead compounds in drug discovery programs. The unique properties of the tricyclic system may contribute to the design of drugs targeting specific enzymes or receptors. nist.gov The hydroxyl group can be readily modified to introduce a variety of functional groups, allowing for the systematic exploration of structure-activity relationships. This compound is often utilized as a precursor in the synthesis of more complex organic molecules for the development of new pharmaceuticals. nist.gov

Intermediates in Materials Science and Polymer Chemistry

The unique and well-defined three-dimensional structure of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers and materials. The incorporation of such a rigid, bulky group into a polymer backbone can significantly influence the material's properties, potentially leading to enhanced thermal stability, mechanical strength, and specific optical or electronic characteristics.

While specific examples of polymers derived directly from Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- are not widely reported, the general strategy of using rigid polycyclic alcohols in polymer synthesis is a known approach to tailor material properties. The hydroxyl functionality allows for its incorporation into polyesters, polyurethanes, or polyacrylates through standard polymerization techniques. The resulting polymers would possess pendant or in-chain tricyclic units that would restrict chain mobility and create a more ordered macromolecular structure.

Chiral Auxiliary or Ligand Precursor Development

The rigid framework of tricyclic compounds like Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- makes them excellent candidates for the development of chiral auxiliaries and ligands for asymmetric catalysis. The well-defined stereochemistry of the scaffold can be exploited to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction.

The rigid scaffold of tricyclic derivatives can serve as a chiral backbone for the synthesis of ligands used in transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings. For instance, derivatives of the tricyclo[3.2.1.0]octane system have been used in Pd(0)-catalyzed cyclizations to synthesize polycyclic benzofluorenes with high enantiomeric excess (>95% ee). nist.gov The development of metal complexes with chiral ligands is a cornerstone of asymmetric catalysis, enabling the preferential formation of one enantiomer of a chiral product. nih.gov

The hydroxyl group of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- provides a convenient attachment point for phosphine (B1218219), amine, or other coordinating groups to generate a library of chiral ligands. The steric bulk and conformational rigidity of the tricyclic framework can effectively shield one face of the catalytic active site, leading to high levels of stereocontrol in a variety of asymmetric transformations.

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis Approaches for Enantiopure Derivatives

The development of synthetic routes to enantiomerically pure derivatives of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is a critical step toward its application in fields where chirality is paramount, such as medicinal chemistry and asymmetric catalysis. Currently, the synthesis of this compound often results in racemic mixtures. smolecule.com Future research should focus on developing robust asymmetric methodologies to access individual enantiomers with high optical purity.

Potential Asymmetric Strategies:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, could enable enantioselective cyclization reactions to form the tricyclic skeleton. For instance, a chiral Lewis acid could catalyze a key cycloaddition step, directing the formation of one enantiomer over the other.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases, could be explored for the kinetic resolution of racemic Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- or its precursors. scielo.br This approach takes advantage of the high stereoselectivity of enzymes to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor molecule could direct the stereochemical outcome of the cyclization reactions. Subsequent removal of the auxiliary would yield the enantiopure tricyclic alcohol.

| Asymmetric Strategy | Key Principle | Potential Advantages | Research Focus |

| Chiral Catalysis | Enantioselective bond formation guided by a chiral catalyst. | High catalytic turnover, potential for high enantiomeric excess. | Development of specific catalysts for the tricyclic system. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Screening for suitable enzymes and optimization of reaction conditions. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to direct stereochemistry. | Predictable stereochemical control. | Design of effective auxiliaries and efficient cleavage methods. |

Application in Organometallic Chemistry and Catalysis

The rigid and well-defined three-dimensional structure of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- makes it an attractive scaffold for the design of novel ligands in organometallic chemistry and asymmetric catalysis. The hydroxyl group provides a convenient handle for modification and attachment to metal centers.

Unexplored Applications:

Chiral Ligand Synthesis: The enantiopure alcohol can be derivatized to create a new class of chiral ligands. For example, phosphine (B1218219) or amine functionalities could be introduced, and the resulting ligands could be used in transition metal-catalyzed reactions such as asymmetric hydrogenation, cross-coupling, or allylic alkylation. The rigid backbone of the tricyclic system could enforce a specific coordination geometry around the metal center, leading to high stereocontrol.

Metal-Organic Frameworks (MOFs): The functionalized tricyclic alcohol could serve as a building block for the synthesis of novel metal-organic frameworks. The defined stereochemistry and rigidity of the organic linker could lead to MOFs with unique porous structures and chiral environments, potentially useful in enantioselective separations or catalysis.

Catalyst Supports: The tricyclic scaffold could be incorporated into polymeric materials to act as a rigid and stereochemically defined support for catalysts. This could enhance catalyst stability and recyclability.

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structural and electronic properties of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- requires the application of advanced spectroscopic techniques that go beyond routine characterization.

Future Spectroscopic Studies:

2D NMR Spectroscopy: While standard 1D NMR provides basic structural information, advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY would be invaluable for the unambiguous assignment of all proton and carbon signals and for elucidating the precise spatial relationships between atoms in the strained tricyclic framework.

Diffusion-Ordered NMR Spectroscopy (DOSY): DOSY NMR could be employed to study intermolecular interactions and potential aggregation of the alcohol in various solvents, providing insights into its solution-state behavior. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Detailed fragmentation studies using HRMS can provide valuable information about the stability of the molecular ion and the pathways of bond cleavage in this strained system. This can be correlated with theoretical calculations to understand its gas-phase chemistry. The characteristic fragmentation patterns of alcohols, such as alpha-cleavage and dehydration, would be of particular interest in this rigid structure. libretexts.orgyoutube.comyoutube.com

Chiroptical Spectroscopy: For enantiopure samples, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential to characterize their absolute configuration and study their chiroptical properties.

| Spectroscopic Technique | Information Gained | Significance |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed connectivity and spatial proximity of atoms. | Unambiguous structure elucidation and conformational analysis. |

| Diffusion-Ordered NMR (DOSY) | Diffusion coefficients and intermolecular interactions. | Understanding solution-state behavior and aggregation. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and fragmentation patterns. | Insights into gas-phase stability and reactivity. |

| Chiroptical Spectroscopy (CD, VCD) | Absolute configuration and chiroptical properties. | Characterization of enantiopure derivatives. |

Theoretical Predictions for Novel Reactivity Modes

Computational chemistry offers a powerful tool to predict and understand the reactivity of strained molecules like Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-. Theoretical studies can guide experimental work by identifying promising reaction pathways and predicting the properties of novel derivatives.

Areas for Theoretical Investigation:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for various transformations of the alcohol, such as solvolysis, oxidation, and rearrangement reactions. This can provide a deeper understanding of the role of ring strain in its reactivity. arkat-usa.org

Prediction of Spectroscopic Properties: Theoretical calculations of NMR chemical shifts, coupling constants, and vibrational frequencies can aid in the interpretation of experimental spectra and confirm structural assignments.

Design of Novel Derivatives: Computational screening can be used to predict the properties of a wide range of derivatives of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-, including their potential as ligands in catalysis or as biologically active molecules. This can help to prioritize synthetic targets.

Exploration of Unconventional Reactivity: The high degree of strain in the tricyclic system may enable novel, previously unobserved modes of reactivity. Theoretical studies can explore these possibilities, such as unique pericyclic reactions or fragmentations, opening up new avenues for synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tricyclo(3.2.1.0²,⁴)octan-8-ol, endo-anti- in high stereochemical purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to favor the endo-anti configuration. For example, thermal decomposition of the tosylhydrazone derivative of tricyclo[3.2.1.0²,⁴]octan-8-one at 155°C in diglyme with NaOCH₃ yields endo-anti and endo-syn isomers, with the former dominating under optimized conditions . Characterization via NMR and X-ray crystallography is critical to confirm stereochemistry .

Q. How can researchers distinguish between structural analogs (e.g., oxa-bicyclic derivatives) and tricyclo(3.2.1.0²,⁴)octan-8-ol in complex mixtures?

- Methodological Answer : Use hyphenated techniques like GC-MS or LC-HRMS to resolve structural ambiguities. For instance, 6-hydroxy-8-oxatricyclo derivatives (patented for chondrogenesis) share similar frameworks but differ in oxygen substitution patterns, detectable via fragmentation patterns in mass spectrometry .

Q. What theoretical frameworks guide the study of strained tricyclic systems like tricyclo(3.2.1.0²,⁴)octan-8-ol?

- Methodological Answer : Molecular orbital theory (e.g., strain energy calculations) and density functional theory (DFT) are foundational for predicting reactivity. Aligning experimental data with computational models (e.g., bond angle distortions, ring strain) helps explain stability and isomerization pathways .

Advanced Research Questions

Q. How should researchers address contradictory data in thermal decomposition pathways of tricyclo(3.2.1.0²,⁴)octan-8-one derivatives?

- Methodological Answer : Contradictions often arise from competing reaction mechanisms (e.g., radical vs. ionic pathways). A factorial design approach can isolate variables: vary solvent polarity (diglyme vs. THF), base strength (NaOCH₃ vs. KOtBu), and monitor intermediates via in-situ IR spectroscopy . Replicate experiments under inert atmospheres to rule out oxidative side reactions .

Q. What methodologies validate the pharmacological potential of tricyclo(3.2.1.0²,⁴)octan-8-ol derivatives without commercial bias?

- Methodological Answer : Prioritize in vitro assays targeting specific biological pathways (e.g., chondrogenesis or enzyme inhibition). For example, derivatives with hydroxyl or carboxamide substituents (as in patented compounds) can be screened via high-throughput cellular assays, ensuring results are benchmarked against known inhibitors .

Q. How does stereoelectronic effects in the endo-anti configuration influence reactivity in ring-opening reactions?

- Methodological Answer : Use kinetic isotope effects (KIE) and deuterium labeling to probe transition states. For tricyclo systems, the endo-anti isomer’s rigid geometry restricts orbital alignment, slowing nucleophilic attack compared to less strained analogs. Computational modeling (e.g., NBO analysis) quantifies hyperconjugative interactions .

Q. What strategies resolve discrepancies in stereochemical assignments reported across studies?

- Methodological Answer : Cross-validate spectroscopic data (e.g., NOESY for spatial proximity of protons) and compare with crystallographic databases (e.g., Cambridge Structural Database). For contested configurations, synthesize enantiopure analogs via chiral auxiliaries and correlate optical rotation with literature values .

Critical Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.